molecular formula C22H26N2O5S B1436176 Diltiazem Sulfoxide CAS No. 370094-12-5

Diltiazem Sulfoxide

Cat. No.: B1436176
CAS No.: 370094-12-5
M. Wt: 430.5 g/mol
InChI Key: ZHSTYLQHFVBOIN-SBCWPUQDSA-N
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Description

Diltiazem Sulfoxide is a derivative of Diltiazem, a benzothiazepine compound known for its antihypertensive and vasodilating properties. This compound retains the core structure of Diltiazem but includes a sulfoxide functional group, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diltiazem Sulfoxide typically involves the oxidation of Diltiazem. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH to ensure selective oxidation of the sulfur atom to the sulfoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diltiazem Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines.

Major Products

    Oxidation: Diltiazem Sulfone.

    Reduction: Diltiazem.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diltiazem Sulfoxide has several applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its potential effects on cellular calcium channels.

    Medicine: Explored for its potential as a cardiovascular drug with modified pharmacokinetics.

    Industry: Used in the development of analytical methods for the detection and quantification of sulfoxides.

Mechanism of Action

Diltiazem Sulfoxide exerts its effects by interacting with calcium channels in the cardiovascular system. It inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation of these muscles. This results in vasodilation and a reduction in blood pressure. The sulfoxide group may alter the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: The parent compound, known for its antihypertensive properties.

    Verapamil: Another calcium channel blocker with a similar mechanism of action.

    Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure but similar therapeutic effects.

Uniqueness

Diltiazem Sulfoxide is unique due to the presence of the sulfoxide group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways, altered efficacy, and potentially reduced side effects compared to its parent compound, Diltiazem.

Properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1λ4,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30(27)19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSTYLQHFVBOIN-SBCWPUQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(S(=O)C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](S(=O)C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370094-12-5
Record name Diltiazem sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370094125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DILTIAZEM SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WW386REM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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